molecular formula C16H11N3O3 B11492541 (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone

(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone

Cat. No.: B11492541
M. Wt: 293.28 g/mol
InChI Key: ZFNAFRUQYRDITD-UHFFFAOYSA-N
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Description

(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of isoquinoline derivatives followed by amination and subsequent coupling with phenylmethanone . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents like hydrogen gas in the presence of a palladium catalyst for amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of dyes and pigments .

Mechanism of Action

The mechanism of action of (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The nitro and amino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

(3-amino-7-nitroisoquinolin-4-yl)-phenylmethanone

InChI

InChI=1S/C16H11N3O3/c17-16-14(15(20)10-4-2-1-3-5-10)13-7-6-12(19(21)22)8-11(13)9-18-16/h1-9H,(H2,17,18)

InChI Key

ZFNAFRUQYRDITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC(=CC3=CN=C2N)[N+](=O)[O-]

Origin of Product

United States

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